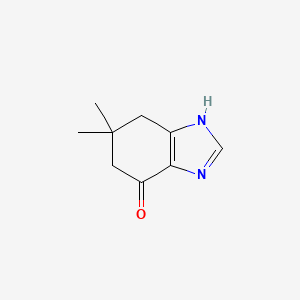![molecular formula C11H18O2 B2516914 Ácido biciclo[6.2.0]decano-9-carboxílico CAS No. 2287318-62-9](/img/structure/B2516914.png)
Ácido biciclo[6.2.0]decano-9-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[6.2.0]decane-9-carboxylic acid is a bicyclic carboxylic acid with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . The compound features a unique bicyclic structure, which consists of two fused cycloalkane rings. The carboxylic acid functional group (-COOH) is attached to the ninth carbon atom of the bicyclic system.
Aplicaciones Científicas De Investigación
Bicyclo[6.2.0]decane-9-carboxylic acid is used in various scientific research applications due to its unique structure and reactivity:
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[6.2.0]decane-9-carboxylic acid typically involves the formation of the bicyclic core followed by the introduction of the carboxylic acid group. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent oxidation or functional group transformation introduces the carboxylic acid group.
Industrial Production Methods
Industrial production methods for bicyclo[6.2.0]decane-9-carboxylic acid are not well-documented, likely due to its specialized applications and limited demand. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[6.2.0]decane-9-carboxylic acid undergoes several types of chemical reactions, including:
Esterification: Reacts with alcohols under acidic conditions to form esters.
Decarboxylation: Under strong heating or specific catalysts, it can lose its carboxylic acid group as CO2, forming a hydrocarbon molecule.
Common Reagents and Conditions
Esterification: Typically involves an alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid).
Decarboxylation: Requires strong heating or the presence of a catalyst.
Major Products
Esterification: Forms esters such as methyl bicyclo[6.2.0]decane-9-carboxylate.
Decarboxylation: Produces hydrocarbons by removing the carboxylic acid group.
Mecanismo De Acción
The mechanism of action of bicyclo[6.2.0]decane-9-carboxylic acid depends on its specific application and the context in which it is used. Generally, the compound’s reactivity is influenced by its rigid bicyclic structure and the presence of the polar carboxylic acid group, which can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octane-1-carboxylic acid: Another bicyclic carboxylic acid with a smaller ring system.
Bicyclo[5.2.0]nonane-2-carboxylic acid: Features a different ring size and position of the carboxylic acid group.
Uniqueness
Bicyclo[6.2.0]decane-9-carboxylic acid is unique due to its specific ring size and the position of the carboxylic acid group, which confer distinct chemical and physical properties.
Propiedades
IUPAC Name |
bicyclo[6.2.0]decane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-11(13)10-7-8-5-3-1-2-4-6-9(8)10/h8-10H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPVEPGHJHGVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(CC1)CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2516832.png)
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2516834.png)
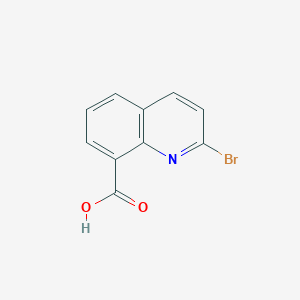
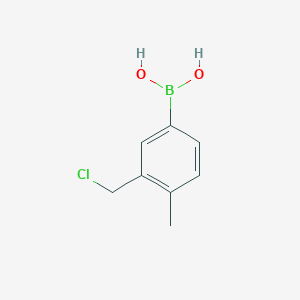
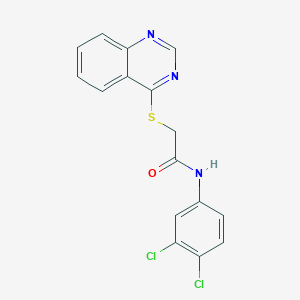
![2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2516839.png)
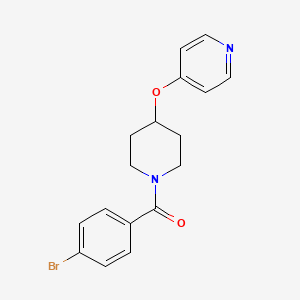
![1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2516843.png)
![4-(1-methyl-1H-imidazol-5-yl)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperidine](/img/structure/B2516844.png)
![2,4-difluoro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2516845.png)
![1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516846.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

